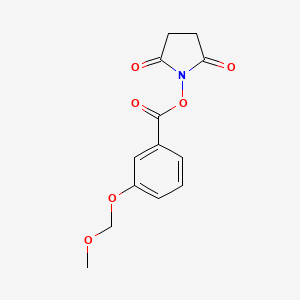

1-tert-Butyl 12-(2,5-dioxopyrrolidin-1-yl)dodecanedioate

Overview

Description

“1-tert-Butyl 12-(2,5-dioxopyrrolidin-1-yl)dodecanedioate” is a chemical compound with the molecular formula C20H33NO6 . It is also known as Ivermectin, an important drug that has revolutionized the treatment of parasitic infections in both humans.

Molecular Structure Analysis

The molecular structure of “1-tert-Butyl 12-(2,5-dioxopyrrolidin-1-yl)dodecanedioate” consists of 20 carbon atoms, 33 hydrogen atoms, 6 oxygen atoms, and 1 nitrogen atom . The exact structure can be found in various chemical databases .Scientific Research Applications

Synthesis and Antitumor Activity : The synthesis of natural product analogs containing 1,2,4-oxadiazole and pyrrolidine-dione structures, related to 1-tert-Butyl dodecanedioate, was reported. These compounds demonstrated significant antitumor activity, with one compound showing potent effects against a panel of 11 cell lines (Maftei et al., 2013).

Asymmetric Acylation of Alcohols : Research on asymmetric acylation, an important reaction in organic synthesis, utilized tert-butyloxycarbonyl-L-proline, a compound structurally similar to 1-tert-Butyl dodecanedioate. This research highlights the compound's utility in chiral synthesis and organic transformations (Terakado & Oriyama, 2006).

Synthesis for MRI Contrast Agents : A study described the synthesis of a chiral tetraazamacrocycle, incorporating a structure akin to 1-tert-Butyl dodecanedioate, for potential use in magnetic resonance imaging (MRI) contrast agents. This reflects its application in biomedical imaging (Levy et al., 2009).

Regioselectivity in Synthesis : A study on the regioselectivity in synthesizing 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles showcased the importance of 1-tert-Butyl dodecanedioate derivatives in achieving specific structural motifs in organic compounds (Martins et al., 2012).

Reactions with Phenols : Research on the reaction of tert-butoxy radicals with phenols, which is relevant to understanding the oxidative stress and stabilization mechanisms in organic chemistry, involved compounds related to 1-tert-Butyl dodecanedioate (Das et al., 1981).

Synthesis of Bis-Heterocycles : The synthesis of bis-heterocycles starting from (S)-N-benzylprolinehydrazide and leading to compounds including tert-butyl derivatives highlights the versatility of 1-tert-Butyl dodecanedioate-like structures in synthesizing complex organic molecules (Pieczonka et al., 2012).

Copolyester Synthesis : In the field of polymer science, a study on the thermal behavior and biodegradation of aliphatic-aromatic random copolymers used 1,12-dodecanedioc acid, a component structurally similar to 1-tert-Butyl dodecanedioate, to improve the properties of poly(butylene 1,12-dodecanedioate) (Berti et al., 2008).

Mechanism of Action

Target of Action

Similar compounds are often used as protecting groups in peptide synthesis , suggesting that this compound may interact with amino acids or proteins.

Mode of Action

Based on its structural similarity to other compounds, it may act as a protecting group, binding to specific sites on target molecules to prevent unwanted reactions during chemical synthesis .

Biochemical Pathways

As a potential protecting group, it could play a role in various biochemical synthesis pathways, particularly in the synthesis of complex peptides .

Pharmacokinetics

As a synthetic compound, its bioavailability would likely depend on the specific conditions of its use, including factors such as concentration, pH, and temperature .

Result of Action

As a potential protecting group, it may facilitate the synthesis of complex molecules by preventing unwanted side reactions .

Action Environment

The action, efficacy, and stability of “1-tert-Butyl 12-(2,5-dioxopyrrolidin-1-yl)dodecanedioate” would likely be influenced by various environmental factors. These could include temperature, pH, and the presence of other chemicals .

properties

IUPAC Name |

1-O-tert-butyl 12-O-(2,5-dioxopyrrolidin-1-yl) dodecanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33NO6/c1-20(2,3)26-18(24)12-10-8-6-4-5-7-9-11-13-19(25)27-21-16(22)14-15-17(21)23/h4-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBVSPHHVKQUNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-Butyl 12-(2,5-dioxopyrrolidin-1-yl)dodecanedioate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-5-boronic Acid Pinacol Ester](/img/structure/B1414229.png)

![2-Pyrrolidinecarboxamide, N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (2S)-](/img/structure/B1414234.png)